Cas no 2418649-13-3 (Methyl 3-amino-5-sulfanylbenzoate)

Methyl 3-amino-5-sulfanylbenzoate 化学的及び物理的性質
名前と識別子
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- 2418649-13-3
- EN300-7544218
- methyl 3-amino-5-sulfanylbenzoate
- Methyl 3-amino-5-sulfanylbenzoate
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- インチ: 1S/C8H9NO2S/c1-11-8(10)5-2-6(9)4-7(12)3-5/h2-4,12H,9H2,1H3
- InChIKey: CQLCJLDAVCCZFE-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(C=C(C(=O)OC)C=1)N
計算された属性
- せいみつぶんしりょう: 183.03539970g/mol
- どういたいしつりょう: 183.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 53.3Ų
Methyl 3-amino-5-sulfanylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7544218-2.5g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 2.5g |
$2520.0 | 2024-05-23 | |
Enamine | EN300-7544218-1.0g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 1.0g |
$1286.0 | 2024-05-23 | |
Enamine | EN300-7544218-10.0g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 10.0g |
$5528.0 | 2024-05-23 | |
Enamine | EN300-7544218-0.25g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 0.25g |
$1183.0 | 2024-05-23 | |
Enamine | EN300-7544218-0.1g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 0.1g |
$1131.0 | 2024-05-23 | |
Enamine | EN300-7544218-0.5g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 0.5g |
$1234.0 | 2024-05-23 | |
Enamine | EN300-7544218-5.0g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 5.0g |
$3728.0 | 2024-05-23 | |
Enamine | EN300-7544218-0.05g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 0.05g |
$1080.0 | 2024-05-23 |
Methyl 3-amino-5-sulfanylbenzoate 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
Methyl 3-amino-5-sulfanylbenzoateに関する追加情報
Recent Advances in the Study of Methyl 3-amino-5-sulfanylbenzoate (CAS: 2418649-13-3) in Chemical Biology and Pharmaceutical Research
Methyl 3-amino-5-sulfanylbenzoate (CAS: 2418649-13-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfanyl and amino functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development. The compound's ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for further investigation.
One of the key areas of research involving Methyl 3-amino-5-sulfanylbenzoate is its role as a building block in the synthesis of more complex pharmaceutical agents. Recent publications have highlighted its utility in the development of novel inhibitors for enzymes involved in inflammatory and metabolic pathways. For instance, a 2023 study demonstrated its efficacy in modulating the activity of certain kinases, which are critical targets in cancer therapy. The study utilized advanced computational modeling and in vitro assays to elucidate the compound's binding affinity and mechanism of action.
Another significant advancement is the exploration of Methyl 3-amino-5-sulfanylbenzoate in the context of antimicrobial agents. Researchers have synthesized derivatives of this compound and evaluated their activity against a range of bacterial and fungal pathogens. Preliminary results indicate that certain derivatives exhibit potent antimicrobial properties, with minimal cytotoxicity to human cells. This finding opens up new avenues for the development of next-generation antibiotics, particularly in the face of rising antimicrobial resistance.
In addition to its therapeutic potential, Methyl 3-amino-5-sulfanylbenzoate has also been investigated for its chemical properties. Recent studies have focused on optimizing its synthesis to improve yield and purity, which are critical for large-scale pharmaceutical production. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, have been employed to enhance the sustainability of the synthesis process. These efforts align with the growing emphasis on environmentally responsible practices in the pharmaceutical industry.
Looking ahead, the research community anticipates further breakthroughs in the application of Methyl 3-amino-5-sulfanylbenzoate. Ongoing studies are exploring its potential in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate neuronal activity is of particular interest. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's versatility and promising biological activities position it as a key player in the future of drug discovery.
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